molecular formula C5H11ClO B1367259 1-Chloro-3-methylbutan-2-ol CAS No. 55033-10-8

1-Chloro-3-methylbutan-2-ol

Cat. No. B1367259
CAS RN: 55033-10-8
M. Wt: 122.59 g/mol
InChI Key: OATUOZRGCOGQQF-UHFFFAOYSA-N
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Description

1-Chloro-3-methylbutan-2-ol is a chemical compound with the molecular formula C5H11ClO and a molecular weight of 122.59 . It is also known by its IUPAC name 1-chloro-3-methyl-2-butanol .


Molecular Structure Analysis

The InChI code for 1-Chloro-3-methylbutan-2-ol is 1S/C5H11ClO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3 . This indicates that the molecule consists of a five-carbon chain with a chlorine atom attached to the first carbon, a hydroxyl group (-OH) attached to the second carbon, and a methyl group (-CH3) attached to the third carbon .


Physical And Chemical Properties Analysis

1-Chloro-3-methylbutan-2-ol has a molecular weight of 122.59 g/mol . It has a density of 1.0±0.1 g/cm³, a boiling point of 154.7±13.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.6 mmHg at 25°C . The compound also has a molar refractivity of 31.5±0.3 cm³ .

Scientific Research Applications

Chemical Reactions and Synthesis

1-Chloro-3-methylbutan-2-ol is involved in various chemical reactions and synthesis processes. For example, it participates in the acid-catalyzed elimination of related compounds, leading to the formation of corresponding butenes (Casy, Myers, & Pocha, 1966). Additionally, its derivatives have been identified in treated drinking water as potential disinfection by-products, highlighting its relevance in environmental chemistry (Jobst et al., 2011).

Solvolysis and Mechanisms

Research has also focused on the solvolysis of compounds similar to 1-Chloro-3-methylbutan-2-ol, such as 3-chloro-3-ethylpentane, providing insights into the kinetics and mechanisms of these reactions in various solvents (Albuquerque, Moita, & Gonçalves, 2001). This research is important for understanding the behavior of these compounds under different chemical conditions.

Physical Properties and Interactions

The physical properties of compounds structurally similar to 1-Chloro-3-methylbutan-2-ol, such as densities and viscosities in mixtures, have been studied extensively. These studies help in understanding the nature and strength of intermolecular interactions in mixtures involving such compounds (Iloukhani, Giahshenas, & Khanlarzadeh, 2013).

Application in Biofuel Production

In the field of biofuel production, engineered enzymes have been used to convert glucose to biofuels like 2-methylpropan-1-ol (isobutanol), a compound structurally related to 1-Chloro-3-methylbutan-2-ol. This demonstrates the potential of such compounds in sustainable energy solutions (Bastian et al., 2011).

properties

IUPAC Name

1-chloro-3-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATUOZRGCOGQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510747
Record name 1-Chloro-3-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-methylbutan-2-ol

CAS RN

55033-10-8
Record name 1-Chloro-3-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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